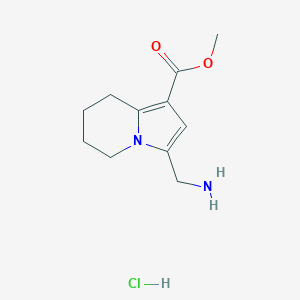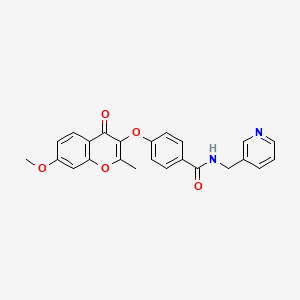
3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride: is a chemical compound with the molecular formula C8H5ClO4S and a molecular weight of 232.64 g/mol . It is primarily used in research and industrial applications, particularly in the synthesis of various organic compounds . This compound is known for its reactivity due to the presence of both sulfonyl chloride and oxo groups, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride typically involves the reaction of 3-Oxo-1,3-dihydro-2-benzofuran with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative . The general reaction scheme is as follows:
3-Oxo-1,3-dihydro-2-benzofuran+Chlorosulfonic acid→3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The oxo group can be reduced to form the corresponding alcohol derivative.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed:
Sulfonamides, Sulfonates, and Sulfonothioates: Formed from substitution reactions.
Alcohol Derivatives: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
Chemistry: 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions .
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules with therapeutic properties .
Industry: In industrial applications, it is used in the production of specialty chemicals and materials, including polymers and dyes .
Mécanisme D'action
The mechanism of action of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites on biomolecules, leading to the modification of their structure and function . The oxo group also plays a role in its reactivity, enabling it to participate in redox reactions .
Comparaison Avec Des Composés Similaires
Comparison: 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to similar compounds that lack this functional group. This makes it particularly valuable in synthetic chemistry for introducing sulfonyl functionalities into molecules .
Propriétés
IUPAC Name |
3-oxo-1H-2-benzofuran-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4S/c9-14(11,12)6-2-1-5-4-13-8(10)7(5)3-6/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXTZCJLOJMGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
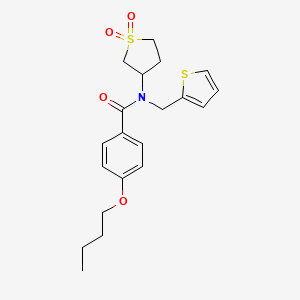
![2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2686873.png)
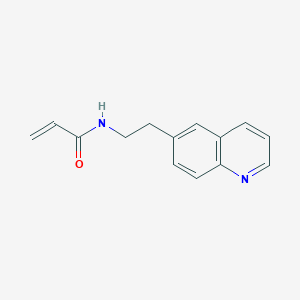
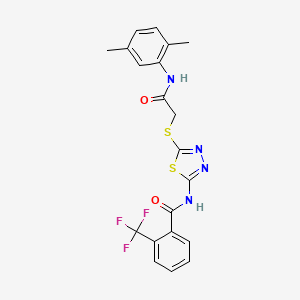
![1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2686878.png)
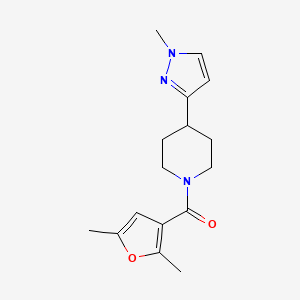
![2-(3,4-dimethoxybenzenesulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2686881.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2686885.png)
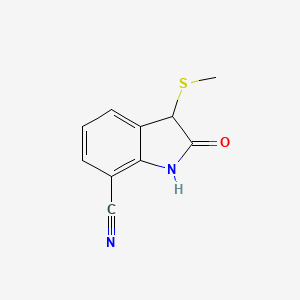
![Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2686888.png)
